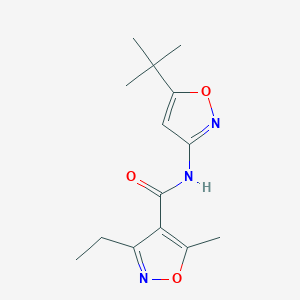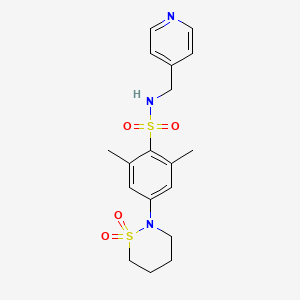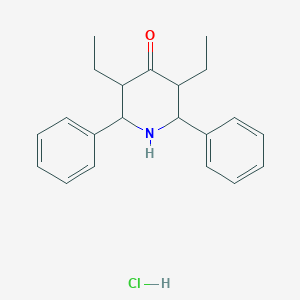
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibits the activity of SCD1 by binding to a specific site on the protein. This binding prevents the production of monounsaturated fatty acids, which are essential for the growth and survival of cancer cells. Inhibition of SCD1 also leads to a decrease in the production of triglycerides and cholesterol, which are associated with obesity and diabetes.
Biochemical and Physiological Effects:
Inhibition of SCD1 by N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of monounsaturated fatty acids, triglycerides, and cholesterol. It also increases the production of saturated fatty acids, which are less harmful to the body. These effects have been linked to the treatment of obesity, diabetes, and cancer.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for SCD1. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to increase its effectiveness in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of new SCD1 inhibitors based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to the discovery of more potent and selective inhibitors.
Synthesis Methods
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is synthesized through a multistep process involving the reaction of tert-butylisocyanide with ethyl 4-chloro-3-methyl-5-nitroisoxazole-4-carboxylate, followed by reduction and cyclization. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a protein called SCD1, which is involved in the synthesis of fatty acids. Inhibition of SCD1 has been linked to the treatment of obesity, diabetes, and cancer.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-6-9-12(8(2)19-16-9)13(18)15-11-7-10(20-17-11)14(3,4)5/h7H,6H2,1-5H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHCGXACZWYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)

